molecular formula C26H22N4O5S B3011851 N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide CAS No. 896697-91-9

N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide

Cat. No.: B3011851
CAS No.: 896697-91-9
M. Wt: 502.55
InChI Key: ODPCCWANKZPDEE-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide is a useful research compound. Its molecular formula is C26H22N4O5S and its molecular weight is 502.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A study focused on synthesizing 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones by reacting with halides. This research found several compounds exhibiting high anti-monoamine oxidase and antitumor activity, highlighting the compound's potential in developing treatments for related conditions (Markosyan et al., 2015).

Antiviral and Anticancer Properties

Another study prepared a series of 2-(quinazolin-4-ylamino)-[1,4] benzoquinone derivatives as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), displaying antitumor activity in vivo. This research underscores the compound's application in designing novel antitumor agents (Wissner et al., 2005).

Characterization and Antimicrobial Activity

Research into quinazolin-4-yl-aminobenzenesulfonamide derivatives revealed their structure through spectroscopic techniques and assessed their antimicrobial and anticancer activities. The study highlights the compound's potential in antimicrobial and cancer treatment applications (Kumar et al., 2018).

Antitumor and Monoamine Oxidase Inhibition

A detailed examination of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines revealed their moderate therapeutic effects in suppressing tumor growth and inhibiting brain monoamine oxidase (MAO) activity. This study contributes to understanding the compound's therapeutic potential (Markosyan et al., 2008).

Antiviral Activities Against Respiratory and Biodefense Viruses

Novel quinazolin-4(3H)-ones synthesized via microwave technique were screened for antiviral activity against various viruses, including influenza A and severe acute respiratory syndrome corona. This research underscores the compound's application in developing antiviral agents (Selvam et al., 2007).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O5S/c1-2-23(25(31)28-16-8-10-20-22(12-16)35-14-33-20)36-26-29-18-6-4-3-5-17(18)24(30-26)27-15-7-9-19-21(11-15)34-13-32-19/h3-12,23H,2,13-14H2,1H3,(H,28,31)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPCCWANKZPDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=N3)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.